2-Cyclopropyl-2-ethoxypropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-cyclopropyl-2-ethoxypropan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8(2,6-9)7-4-5-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
ODHJILXQXYACKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CN)C1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 2 Ethoxypropan 1 Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 2-Cyclopropyl-2-ethoxypropan-1-amine, several logical disconnections can be considered.
The most direct approach to forming the primary amine is through a C-N bond formation as the final key step. This strategy leads to a precursor where the carbon skeleton is already assembled.
Disconnection of the C-N bond points to a carbonyl compound, specifically 2-cyclopropyl-2-ethoxypropanal, as a key intermediate. This aldehyde can be converted to the target amine via reductive amination. wikipedia.orgunacademy.comlibretexts.org This is a widely used and efficient method for amine synthesis. masterorganicchemistry.com
Precursor: 2-cyclopropyl-2-ethoxypropanal
Reaction: Reductive Amination
Another C-N bond-forming strategy involves the nucleophilic substitution of a suitable leaving group by an amine equivalent.
Disconnection of the C-N bond from a carbon bearing a leaving group (e.g., a halide or sulfonate) suggests a precursor like 1-halo-2-cyclopropyl-2-ethoxypropane. However, the synthesis of such a precursor might be more complex than the aldehyde approach.
Alternatively, the ethoxy group can be introduced in a late-stage C-O bond formation.
Disconnection of the C-O (ether) bond leads to a 2-cyclopropyl-2-hydroxypropan-1-amine precursor. The ethoxy group could then be introduced via a Williamson ether synthesis, though this might be challenging due to the presence of the amine. A more plausible route would involve the synthesis of an ethoxy-containing building block prior to the introduction of the amine.
Synthesizing the cyclopropane (B1198618) ring at an early stage is a common strategy. The functionalization of a pre-existing cyclopropyl-containing molecule can then be used to build the rest of the structure.
Disconnection adjacent to the cyclopropyl (B3062369) ring could lead to simpler cyclopropyl precursors like cyclopropyl methyl ketone. This ketone could undergo reactions to introduce the ethoxy and aminomethyl groups.
Classical Synthetic Routes and Adaptations
Based on the retrosynthetic analysis, two primary classical routes are considered for the synthesis of this compound: reductive amination and alkylation reactions.
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. wikipedia.orgunacademy.comlibretexts.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of a primary amine, ammonia (B1221849) is used as the nitrogen source.
The key precursor for this route is 2-cyclopropyl-2-ethoxypropanal. The synthesis of this aldehyde could be envisioned starting from a simpler cyclopropyl derivative. A plausible sequence could involve the reaction of a cyclopropyl Grignard reagent with an appropriate α-alkoxy electrophile.
Once the precursor aldehyde is obtained, the reductive amination can be carried out in a one-pot reaction.
Reaction Scheme for Reductive Amination:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
| 2-cyclopropyl-2-ethoxypropanal | Ammonia (or an ammonia source like ammonium (B1175870) acetate) | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Methanol or Dichloroethane | This compound |
The choice of reducing agent is crucial. Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com
An alternative approach involves the introduction of the amine group via an alkylation reaction. wikipedia.org This could be achieved through the ring-opening of a suitable epoxide with an amine.
This pathway would necessitate the synthesis of a precursor epoxide, such as 2-(2-cyclopropyl-2-ethoxypropyl)oxirane. The synthesis of this specific epoxide could be challenging.
A more direct alkylation could involve the reaction of a precursor with a leaving group at the C1 position with an amino-anion equivalent, such as sodium amide or through a Gabriel synthesis.
Comparative Overview of Synthetic Strategies:
| Strategy | Key Precursor | Key Transformation | Advantages | Potential Challenges |
| Reductive Amination | 2-cyclopropyl-2-ethoxypropanal | Imine formation and reduction | High efficiency, one-pot procedure, well-established methodology. wikipedia.orgmasterorganicchemistry.com | Synthesis of the precursor aldehyde may require multiple steps. |
| Alkylation (Epoxide Ring-Opening) | 2-(2-cyclopropyl-2-ethoxypropyl)oxirane | Nucleophilic ring-opening | Can be highly regioselective. | Synthesis of the specific epoxide precursor is likely complex. |
| Alkylation (with Leaving Group) | 1-halo-2-cyclopropyl-2-ethoxypropane | Nucleophilic substitution | Direct introduction of the amine group. | Potential for elimination side reactions; synthesis of the halo-precursor. |
Etherification Procedures (e.g., Williamson Ether Synthesis)
The formation of the ether linkage in this compound presents a significant challenge due to the tertiary nature of the carbon atom bearing the ethoxy group. The traditional Williamson ether synthesis, which involves the S\sub{N}2 reaction of an alkoxide with an alkyl halide, is generally not suitable for the synthesis of tertiary ethers due to the high propensity for elimination reactions under basic conditions. However, alternative and contemporary etherification methods can be employed to overcome this limitation.
Catalytic Methods for Hindered Alcohols:
Modern catalytic systems offer effective solutions for the etherification of sterically hindered tertiary alcohols. Lewis acid catalysts, such as those based on zirconium, have been shown to facilitate the direct substitution of alcohols. For instance, a moisture-tolerant zirconium complex can catalyze the formation of unsymmetrical ethers, including sterically hindered ones, by reacting an alcohol with another alcohol. rsc.org In a potential route to an intermediate for this compound, a precursor like 2-cyclopropyl-2-hydroxypropan-1-amine could be reacted with ethanol (B145695) in the presence of such a catalyst.
Another approach involves the use of trifluoroacetic acid (TFA) as a catalyst for the cross-coupling of alcohols. This method has proven effective for a broad range of substrates, including the formation of ethers from tertiary alcohols like triphenylmethanol. nih.gov This suggests that a TFA-catalyzed reaction between a suitable cyclopropyl-containing tertiary alcohol and ethanol could be a viable strategy.
Furthermore, metal-free approaches using frustrated Lewis pair catalysts have been developed for the reductive etherification of aldehydes and ketones with alcohols, which could be adapted for the synthesis of α-tertiary ethers. rsc.org
Acid-Catalyzed Etherification:
Acid-catalyzed dehydration of a tertiary alcohol in the presence of a primary alcohol can also lead to the formation of an unsymmetrical ether. masterorganicchemistry.com This S\sub{N}1-type reaction proceeds via a stable tertiary carbocation intermediate, which is then trapped by the primary alcohol. For the synthesis of the target molecule, treating a precursor like 2-cyclopropyl-2-hydroxypropan-1-amine with a strong acid in ethanol could yield the desired ethoxy ether, though careful control of reaction conditions would be necessary to avoid side reactions.
The table below summarizes various catalytic systems applicable to the etherification of tertiary alcohols, which could be adapted for the synthesis of this compound intermediates.
| Catalyst System | Nucleophile | Electrophile Precursor | Key Features |
| Zirconium Complex | Ethanol | 2-Cyclopropyl-2-hydroxypropan-1-amine | Moisture-tolerant, direct substitution |
| Trifluoroacetic Acid (TFA) | Ethanol | 2-Cyclopropyl-2-hydroxypropan-1-amine | High efficiency, broad scope |
| Frustrated Lewis Pair | Ethanol | 2-Cyclopropyl-2-oxopropanal | Metal-free, reductive etherification |
| Strong Acid (e.g., H₂SO₄) | Ethanol | 2-Cyclopropyl-2-hydroxypropan-1-amine | S\sub{N}1 mechanism, carbocation intermediate |
Cyclopropanation Reactions for Ring Formation
The formation of the cyclopropane ring is a critical step in the synthesis of this compound. Several well-established methods for cyclopropanation can be utilized, depending on the chosen synthetic route and available starting materials.
Corey-Chaykovsky Reaction:
One of the most common methods for the synthesis of cyclopropanes is the Corey-Chaykovsky reaction. This reaction involves the treatment of an α,β-unsaturated ketone with a sulfur ylide, such as dimethylsulfoxonium methylide. For the synthesis of a precursor to the target molecule, an appropriate chalcone (B49325) derivative, for instance, one bearing a hydroxyl group, can be subjected to cyclopropanation. nih.gov This method is known for its efficiency and tolerance of various functional groups.
Simmons-Smith Reaction:
The Simmons-Smith reaction provides another powerful tool for cyclopropanation. This reaction utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. This method is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product. A synthetic strategy could involve the cyclopropanation of a suitable allylic amine or alcohol precursor.
Diazo Compound-Mediated Cyclopropanation:
Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a versatile method for forming cyclopropane rings. Catalysts based on rhodium, copper, and ruthenium are commonly employed. This approach allows for a high degree of control over the stereochemistry of the resulting cyclopropane.
The following table outlines key cyclopropanation reactions and their potential application in the synthesis of precursors for this compound.
| Reaction Name | Reagents | Substrate Type | Key Features |
| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | α,β-Unsaturated ketone | Forms cyclopropyl ketones |
| Simmons-Smith Reaction | CH₂I₂/Zn-Cu | Alkene | Stereospecific, good for functionalized alkenes |
| Diazo Compound Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ | Alkene | Versatile, potential for asymmetric catalysis |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of highly efficient, selective, and environmentally benign methodologies. For a chiral molecule like this compound, advanced techniques such as asymmetric catalysis and chemoenzymatic synthesis are particularly relevant for achieving high enantiopurity while adhering to the principles of green chemistry.
Catalytic Synthesis Approaches
The stereocenter at the C2 position of the propane (B168953) chain, which is also attached to the cyclopropyl group, necessitates an enantioselective approach to obtain a single enantiomer of the target molecule. Asymmetric catalysis offers a powerful tool to achieve this.
Asymmetric Cyclopropanation: Chiral catalysts can be employed in cyclopropanation reactions to induce enantioselectivity. For instance, the use of chiral rhodium or ruthenium complexes in the reaction of diazo compounds with alkenes can lead to the formation of enantioenriched cyclopropanes. These chiral cyclopropane intermediates can then be further elaborated to the final product.
Asymmetric Amination: The introduction of the amine group can also be achieved enantioselectively. For example, transition-metal catalyzed asymmetric amination of C-H bonds is an emerging area that could potentially be applied to a suitable precursor.
Transition-metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of C-C and C-X bonds with high efficiency and selectivity. In the context of synthesizing this compound, these methods could be employed at various stages.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. While typically used for aryl amines, variations for the amination of alkyl halides or pseudohalides exist and could be adapted for the introduction of the amine group onto the cyclopropyl-containing scaffold.
Catalytic Etherification: As mentioned in section 2.2.3, transition metal catalysts can be used for the formation of hindered ethers. These methods often operate under milder conditions than traditional acid- or base-mediated reactions, aligning with green chemistry principles.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical transformations to create efficient and sustainable synthetic routes. For the synthesis of chiral this compound, enzymatic reactions can be particularly advantageous for establishing the key stereocenter.
Enzymatic Resolution: A racemic mixture of a key intermediate, such as 2-cyclopropyl-2-hydroxypropan-1-amine, could be resolved using enzymes. Lipases are commonly used for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. This would provide access to one enantiomer of the alcohol in high enantiomeric purity.
Asymmetric Biocatalysis: Enzymes can also be used for the asymmetric synthesis of intermediates. For example, engineered enzymes have been developed for the stereoselective synthesis of cyclopropyl ketones, which can serve as versatile building blocks. nih.gov Furthermore, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering a direct route to the amine functionality with high enantioselectivity.
The following table provides an overview of advanced synthetic techniques applicable to the synthesis of this compound.
| Technique | Key Transformation | Enzyme/Catalyst Example | Advantages |
| Asymmetric Catalysis | Enantioselective Cyclopropanation | Chiral Rhodium(II) Carboxylate | High enantioselectivity |
| Asymmetric Catalysis | Asymmetric Amination | Chiral Palladium Complex | Direct C-N bond formation |
| Chemoenzymatic Synthesis | Kinetic Resolution of Alcohol | Lipase (B570770) (e.g., Candida antarctica Lipase B) | Access to enantiopure intermediates |
| Chemoenzymatic Synthesis | Asymmetric Synthesis of Amine | Transaminase | High enantioselectivity, green conditions |
Flow Chemistry and Continuous Synthesis Methods
The application of flow chemistry to the synthesis of cyclopropylamines, including hypothetically to this compound, presents a significant advancement over traditional batch processing. rsc.org Continuous flow systems offer enhanced control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates or exothermic processes. thieme-connect.de
A potential continuous flow synthesis could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, obviating the need for isolation and purification at each stage. rsc.org For instance, a telescoped two-step continuous-flow process has been successfully developed for the synthesis of 1,1-cyclopropane aminoketones, which are structurally related to the target compound. rsc.orgrsc.org This process involves the photocyclization of 1,2-diketones to form 2-hydroxycylobutanones, followed by their reaction with amines in a tandem condensation and ring-contraction reaction. rsc.org Such a strategy could be adapted, starting from a suitable diketone precursor, to generate a cyclopropylamine (B47189) core that could be further functionalized to yield this compound.
The advantages of such a flow process include significantly reduced reaction times, from hours in batch to minutes in flow, and increased productivity. rsc.org The precise control afforded by microreactors can also lead to higher selectivity and yields.
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of a Cyclopropylamine Intermediate
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 48-72 hours | ~30 minutes rsc.org |
| Intermediate Isolation | Often required | Eliminated (Telescoped process) rsc.org |
| Process Control | Limited | High (Temperature, pressure, mixing) thieme-connect.de |
| Safety Profile | Higher risk with hazardous reagents | Improved due to small reaction volumes |
| Productivity | Lower | Higher rsc.org |
Application of Biocatalysis in Stereoselective Preparation
Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules, a field of growing importance in the pharmaceutical and fine chemical industries. nih.gov For a molecule like this compound, which contains a chiral center, achieving high enantiomeric purity is crucial if it were intended for a biological application. Enzymes, with their inherent stereoselectivity, are ideal catalysts for this purpose. wiley.com
Several classes of enzymes could be employed in the stereoselective preparation of chiral cyclopropylamines. Transaminases (TAs), for example, are widely used for the asymmetric synthesis of amines from prochiral ketones. wiley.com A hypothetical biocatalytic route to an enantiomerically pure precursor of this compound could involve the transamination of a corresponding cyclopropyl ketone. The choice of the (R)- or (S)-selective transaminase would determine the chirality of the resulting amine. wiley.com
Another biocatalytic strategy could involve the use of engineered enzymes, such as variants of sperm whale myoglobin, which have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This could be employed to construct the chiral cyclopropane ring with high stereocontrol, which can then be further elaborated to the target amine. rochester.edu The development of such chemoenzymatic strategies allows for the creation of diverse libraries of chiral cyclopropane-containing scaffolds. rochester.edu
Table 2: Examples of Biocatalysts in Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Product Enantiomeric Excess (ee) |
| ω-Transaminases (ω-TA) | Asymmetric reductive amination | Prochiral ketones | >99% wiley.com |
| Imine Reductases (IREDs) | Asymmetric imine reduction | Cyclic imines | Up to >99% |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Aliphatic ketones | High |
| Engineered Myoglobin | Olefin cyclopropanation | Vinylarenes and diazoketones | >99% de, 98% ee rochester.edu |
Purification and Isolation Methodologies for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the required level of purity. The choice of method depends on the physical and chemical properties of the compounds, such as polarity, volatility, and the nature of impurities.
For non-volatile intermediates and the final amine product, column chromatography is a common purification technique. Silica (B1680970) gel is a standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol), with the ratio adjusted to achieve optimal separation. For basic compounds like amines, a small amount of a base such as triethylamine (B128534) may be added to the eluent to prevent tailing on the silica gel.
Crystallization is another powerful purification method, particularly for solid compounds. If the crude product is a solid, it can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities in the mother liquor. For amines, it is common to form a salt, such as a hydrochloride or tartrate salt, which often has better crystalline properties than the free base. nih.gov
Distillation is a suitable method for purifying liquid products that are thermally stable. Fractional distillation under reduced pressure can be used to separate compounds with close boiling points.
In the context of the synthesis of cyclopropylamines, it is often necessary to protect the amine functionality during certain reaction steps. nih.gov For example, the amine can be converted to a carbamate (B1207046), such as a tert-butyl carbamate (Boc-protected amine). nih.gov This protected intermediate can be purified by chromatography or crystallization. The protecting group is then removed in a final deprotection step. For instance, a Boc group can be cleaved using an acid, such as hydrochloric acid in diethyl ether, to yield the amine hydrochloride salt. nih.govresearchgate.net
The isolation of the final amine product often involves an aqueous workup. The reaction mixture is typically partitioned between an organic solvent and an aqueous phase. If the amine is in its free base form, the aqueous phase can be made basic to ensure the amine is in the organic layer. Conversely, if the amine is to be extracted into the aqueous phase, the pH can be adjusted to be acidic to form the protonated, water-soluble ammonium salt. The product is then recovered from the appropriate phase by evaporation of the solvent.
Table 3: Common Purification Techniques for Amines and Intermediates
| Technique | Principle | Applicability |
| Column Chromatography | Differential adsorption on a stationary phase | Purification of a wide range of non-volatile compounds |
| Crystallization | Difference in solubility between the product and impurities | Purification of solid compounds |
| Distillation | Difference in boiling points | Purification of volatile, thermally stable liquids |
| Acid-Base Extraction | Partitioning between immiscible solvents based on pH | Separation of acidic, basic, and neutral compounds |
| Salt Formation | Conversion to a salt with improved physical properties | Purification and handling of amines nih.govresearchgate.net |
Chemical Reactivity and Mechanistic Studies of 2 Cyclopropyl 2 Ethoxypropan 1 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group is a key reactive center in 2-Cyclopropyl-2-ethoxypropan-1-amine, making it a versatile nucleophile in a variety of organic transformations. Its reactivity is influenced by the steric hindrance imposed by the adjacent quaternary carbon and the electronic effects of the cyclopropyl (B3062369) and ethoxy groups.
Nucleophilic Acylation and Sulfonylation Reactions
Primary amines readily undergo nucleophilic acylation with acyl chlorides and acid anhydrides to form amides. Similarly, they react with sulfonyl chlorides to yield sulfonamides. These reactions proceed via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl or sulfonyl center.
In a typical acylation reaction, the nitrogen atom of this compound attacks the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as a chloride ion, to form the corresponding N-(2-cyclopropyl-2-ethoxypropyl)amide. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct.
For sulfonylation, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Subsequent loss of a chloride ion results in the formation of a stable N-(2-cyclopropyl-2-ethoxypropyl)sulfonamide.
| Reagent Class | Example Reagent | Product Type | General Reaction Conditions |
| Acyl Halide | Acetyl chloride | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine) |
| Acid Anhydride | Acetic anhydride | Amide | Aprotic solvent, optional base or acid catalyst |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide | Aprotic solvent, Base (e.g., pyridine) |
Imine and Enamine Formation and Subsequent Transformations
The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The equilibrium is typically driven forward by the removal of water.
Due to the presence of a primary amine, the formation of an enamine is not the final product. Instead, the initially formed carbinolamine intermediate dehydrates to form the C=N double bond of the imine. These imines can be valuable intermediates for further transformations, such as reduction to secondary amines or reaction with nucleophiles.
Amidation and Urethane Formation
Amidation, the formation of an amide bond, can also be achieved by reacting this compound with carboxylic acids using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Urethane (or carbamate) formation occurs when the primary amine reacts with isocyanates or chloroformates. The reaction with an isocyanate is a direct addition of the amine to the N=C=O group. With a chloroformate, the reaction proceeds via nucleophilic acyl substitution, with the amine displacing the chloride.
| Reaction Type | Reagent | Product |
| Amidation | Carboxylic acid + Coupling Agent (e.g., DCC) | Amide |
| Urethane Formation | Isocyanate (e.g., Phenyl isocyanate) | Urethane |
| Urethane Formation | Chloroformate (e.g., Ethyl chloroformate) | Urethane |
Basicity and Acid-Base Chemistry in Various Solvents
Oxidation and Reduction Pathways of the Amine Group
Primary amines can be oxidized by various reagents to form different products depending on the reaction conditions. Mild oxidation can lead to the formation of imines or nitriles. Stronger oxidizing agents can cleave the C-N bond. The presence of the cyclopropyl group in this compound is of particular interest, as oxidation of cyclopropylamines can sometimes lead to ring-opening reactions, proceeding through radical cation intermediates.
The primary amine group itself is already in a reduced state. Therefore, "reduction" in this context typically refers to reactions of derivatives. For instance, an imine formed from this amine could be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation.
Reactions Involving the Ether Linkage
The ethoxy group in this compound features a relatively inert ether linkage. Ethers are generally resistant to many chemical reactions but can undergo cleavage under harsh conditions, typically in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr).
The cleavage of the ether bond would likely proceed via an SN1 or SN2 mechanism. Protonation of the ether oxygen would be the initial step, making the adjacent carbon atoms more electrophilic. Given the structure of this compound, the carbon atom of the ethyl group is a primary carbon, suggesting an SN2 attack by a halide ion would be favored at this position. The other carbon of the ether linkage is a quaternary carbon, which would disfavor both SN1 (due to the instability of the resulting primary carbocation if the cyclopropyl group were to leave) and SN2 (due to steric hindrance) pathways directly at that carbon. Therefore, cleavage is most likely to occur at the ethyl-oxygen bond, yielding ethanol (B145695) and 2-cyclopropyl-2-hydroxypropan-1-amine, which would likely be protonated under the acidic conditions.
Ether Cleavage Reactions under Acidic and Basic Conditions
Ethers are generally stable molecules, but their cleavage can be induced under specific, often harsh, conditions. wikipedia.org
Under acidic conditions, the ether oxygen of this compound can be protonated, which transforms the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com The subsequent cleavage of the carbon-oxygen bond can proceed through either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. pressbooks.pub Given the tertiary nature of the carbon atom attached to the ether, an SN1 pathway is plausible, leading to a tertiary carbocation stabilized by the adjacent cyclopropyl and methyl groups. However, strong nucleophilic acids like HBr or HI would likely favor an SN2 reaction at the less sterically hindered ethyl group of the ether. masterorganicchemistry.comyoutube.com
Basic conditions are generally not effective for cleaving acyclic ethers like the one present in this compound, unless very strong bases such as organolithium reagents are employed. wikipedia.org
Table 1: Predicted Products of Ether Cleavage of this compound
| Conditions | Predicted Major Products | Reaction Mechanism |
|---|---|---|
| Excess HBr, heat | 2-Cyclopropyl-2-bromopropan-1-amine and Ethanol | SN1/SN2 |
| Excess HI, heat | 2-Cyclopropyl-2-iodopropan-1-amine and Ethanol | SN1/SN2 |
| n-Butyllithium | No Reaction | - |
Stability and Reactivity of the Ether under Thermal and Oxidative Stress
Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), can potentially affect the molecule. nih.gov While the ether linkage itself is relatively resistant to oxidation, the presence of the amine and the tertiary carbon atom could be sites of oxidative attack. The primary amine could be oxidized to various nitrogen-containing functional groups. The tertiary carbon, being a site of potential radical formation, could also be susceptible to oxidative cleavage under severe conditions.
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique reactivity compared to other cycloalkanes. beilstein-journals.org
Ring-Opening Reactions and Rearrangements in the Presence of Electrophiles or Lewis Acids
The strained C-C bonds of the cyclopropane (B1198618) ring can be cleaved by electrophiles and Lewis acids. nih.gov This reactivity is often observed in "donor-acceptor" cyclopropanes, where adjacent electron-donating and electron-withdrawing groups facilitate ring opening. researchgate.net In this compound, the amino and ethoxy groups can be considered electron-donating.
Protonation of the cyclopropyl ring under strongly acidic conditions can lead to a carbocation intermediate, which can then be attacked by a nucleophile, resulting in a ring-opened product. Lewis acids can coordinate to the amine or ether oxygen, activating the molecule and promoting ring-opening. umn.edu The regioselectivity of the ring opening would depend on the specific reagents and conditions used.
Electronic and Steric Influence of the Cyclopropyl Group on Adjacent Reaction Centers
The cyclopropyl group exhibits electronic properties that are similar to a double bond, allowing it to stabilize adjacent positive charges through conjugation. This electronic effect would stabilize the tertiary carbocation formed during potential SN1 reactions at the ether linkage.
Sterically, the cyclopropyl group is relatively small but rigid. Its presence will influence the approach of reagents to the adjacent amine and ether functional groups, potentially directing the stereochemical outcome of reactions at these centers.
Cyclopropyl Group Participation in Neighboring Group Effects
Neighboring group participation (NGP) occurs when a functional group within a molecule acts as an internal nucleophile during a substitution reaction, often leading to enhanced reaction rates and retention of stereochemistry. wikipedia.orgdalalinstitute.com The cyclopropyl group in this compound could potentially participate in NGP. youtube.com For instance, if a leaving group were present on the carbon bearing the amine, the cyclopropyl ring could assist in its departure by forming a non-classical carbocation intermediate, leading to rearranged products such as cyclobutanol (B46151) or homoallylic alcohol derivatives. wikipedia.org
Table 2: Potential Products from Cyclopropyl Ring-Opening and Rearrangement
| Reagent | Potential Reaction Type | Possible Products |
|---|---|---|
| Strong Acid (e.g., H2SO4) | Electrophilic Ring Opening | Ring-opened alcohols and alkenes |
| Lewis Acid (e.g., BF3) | Lewis Acid-Catalyzed Ring Opening | Rearranged and ring-opened products |
| Diazotizing agent (on the amine) | Neighboring Group Participation | Cyclobutanol and homoallylic alcohol derivatives |
Multi-functional Reactivity and Chemoselectivity Studies
The presence of three distinct functional groups in this compound raises questions of chemoselectivity. The primary amine is the most basic and nucleophilic site, and it will likely be the first to react with electrophiles or acids. For example, in the presence of one equivalent of a strong acid, the amine will be protonated to form an ammonium (B1175870) salt.
The ether is the least reactive group and will only react under forcing conditions, such as with strong acids at high temperatures. masterorganicchemistry.com The cyclopropyl ring's reactivity is intermediate and is activated by the presence of adjacent functional groups.
By carefully choosing reagents and reaction conditions, it should be possible to selectively target one functional group over the others. For example, acylation or alkylation would likely occur at the amine under mild basic conditions, leaving the ether and cyclopropyl groups intact. Conversely, treatment with a strong Lewis acid might preferentially induce the ring-opening of the cyclopropane.
Kinetic and Thermodynamic Aspects of Key Transformations
As of the latest review of scientific literature, there is no available data regarding the kinetic and thermodynamic aspects of key transformations for this compound.
Stereochemical Aspects of 2 Cyclopropyl 2 Ethoxypropan 1 Amine
Identification of Chiral Centers and Potential Stereoisomers
The molecular structure of 2-Cyclopropyl-2-ethoxypropan-1-amine possesses a single chiral center. This stereocenter is located at the quaternary carbon atom (C2) which is bonded to four different substituents: a cyclopropyl (B3062369) group, an ethoxy group, a methyl group (from the propan-1-amine backbone), and an aminomethyl group (-CH2NH2).
The presence of one chiral center means that this compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-2-Cyclopropyl-2-ethoxypropan-1-amine and (S)-2-Cyclopropyl-2-ethoxypropan-1-amine. In the absence of a chiral influence during its synthesis, the compound would be formed as a racemic mixture, containing equal amounts of both enantiomers.
| Stereoisomer | Configuration at C2 |
|---|---|
| (R)-2-Cyclopropyl-2-ethoxypropan-1-amine | R |
| (S)-2-Cyclopropyl-2-ethoxypropan-1-amine | S |
Strategies for Enantioselective Synthesis and Derivatization
The synthesis of enantiomerically pure forms of this compound requires the use of enantioselective methods. Several strategies can be envisioned for this purpose, drawing from established methodologies in asymmetric synthesis.
One potential approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a prochiral precursor of this compound to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.
Another powerful strategy is asymmetric catalysis. This would involve the use of a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, to catalyze a reaction that creates the stereocenter at C2. For instance, an asymmetric addition of a nucleophile to a suitable prochiral substrate could be employed. While specific methods for this exact molecule are not detailed in readily available literature, general approaches to creating quaternary stereocenters are well-documented.
Enantioselective derivatization could also be employed, where one enantiomer of a racemic mixture reacts preferentially with a chiral derivatizing agent, allowing for the separation of the derivatized and underivatized enantiomers.
Diastereoselective Reactions Involving this compound
While this compound itself has only one chiral center, it can participate in diastereoselective reactions if it reacts with another chiral molecule or if a new stereocenter is introduced into the molecule. The existing stereocenter at C2 can influence the stereochemical outcome at the newly forming stereocenter, leading to the preferential formation of one diastereomer over another.
For example, if the primary amine group of enantiomerically pure this compound were to react with a chiral carboxylic acid to form an amide, two diastereomeric amides could be formed. The steric and electronic properties of the substituents around the C2 stereocenter would likely direct the approach of the chiral acid, resulting in a diastereomeric excess of one of the products. The rigidity of the cyclopropyl group can play a significant role in directing such diastereoselective transformations. nih.gov
| Reaction Type | Reactants | Potential Outcome |
|---|---|---|
| Amide formation | (R)- or (S)-2-Cyclopropyl-2-ethoxypropan-1-amine + Chiral carboxylic acid | Formation of diastereomeric amides in unequal proportions |
| Imine formation and subsequent reduction | (R)- or (S)-2-Cyclopropyl-2-ethoxypropan-1-amine + Chiral aldehyde/ketone, followed by reduction | Formation of diastereomeric secondary amines in unequal proportions |
Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation, Enzymatic Resolution)
Chiral resolution is a common method for separating enantiomers from a racemic mixture. For an amine like this compound, several techniques are applicable.
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. The use of cinchona alkaloids for the resolution of chiral carboxylic acids is a well-established method that could be adapted for the resolution of a chiral amine. mdpi.com
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For a primary amine, an enzyme such as a lipase (B570770) or an acylase could be used to selectively acylate one enantiomer of the racemic mixture. The resulting acylated amine and the unreacted amine enantiomer can then be separated based on their different chemical properties. For instance, lipase-catalyzed acylation has been used for the resolution of similar chiral amines. researchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for separating enantiomers. nih.gov This technique can be used both for analytical determination of enantiomeric excess and for preparative separation of the enantiomers.
Stereochemical Stability and Interconversion Dynamics
The stereocenter in this compound is a quaternary carbon atom, which is generally considered to be stereochemically stable under normal conditions. The bonds to the chiral center are all single bonds, and there are no readily available pathways for racemization, such as enolization.
Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 2 Ethoxypropan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Cyclopropyl-2-ethoxypropan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic framework.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift. jove.comjove.com
The protons of the primary amine (-NH₂) are expected to appear as a broad singlet in the range of δ 0.5-5.0 ppm. jove.comjove.com The exact chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. jove.com The protons on the carbon adjacent to the amine group (α-protons) are deshielded and typically resonate between δ 2.2 and 2.9 ppm. jove.comjove.com
The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The methylene protons, being attached to an electronegative oxygen atom, will be shifted downfield. The cyclopropyl (B3062369) protons are known to resonate at unusually high field (upfield) due to the ring current effect of the three-membered ring, typically appearing in the range of δ 0.2-0.9 ppm. researchgate.netacs.org
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -NH₂ | 1.0 - 3.0 | br s | - |
| -CH₂- (ethoxy) | 3.3 - 3.6 | q | 7.0 |
| -CH₂- (aminomethyl) | 2.5 - 2.8 | s | - |
| -CH₃ (ethoxy) | 1.1 - 1.3 | t | 7.0 |
| -CH- (cyclopropyl) | 0.6 - 0.9 | m | - |
| -CH₂- (cyclopropyl) | 0.2 - 0.5 | m | - |
| -CH₃ (on quaternary C) | 0.9 - 1.1 | s | - |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
The quaternary carbon atom bonded to the cyclopropyl, ethoxy, methyl, and aminomethyl groups is expected to have a chemical shift in the downfield region due to the cumulative electron-withdrawing effects of the attached groups. The carbons of the ethoxy group will appear at characteristic chemical shifts, with the carbon bonded to oxygen (-OCH₂-) being more downfield than the methyl carbon. libretexts.orglibretexts.org The carbon of the aminomethyl group (-CH₂NH₂) will be in the range of δ 30-60 ppm. jove.comjove.com The cyclopropyl carbons will resonate at upfield chemical shifts. researchgate.net
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary C | 70 - 80 |
| -OCH₂- (ethoxy) | 60 - 70 |
| -CH₂NH₂ | 45 - 55 |
| -CH₃ (on quaternary C) | 20 - 30 |
| -CH₃ (ethoxy) | 15 - 20 |
| -CH- (cyclopropyl) | 10 - 20 |
| -CH₂- (cyclopropyl) | 5 - 15 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. compoundchem.com
Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show correlations among the protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal for the aminomethyl group would correlate with the corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could provide information about the preferred conformation of the molecule by showing correlations between protons that are close to each other in space, even if they are not directly bonded.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the C-O ether linkage.
Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. orgchemboulder.comlibretexts.orgspectroscopyonline.comlibretexts.org An N-H bending vibration (scissoring) is expected to appear in the range of 1650-1580 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretching vibration for aliphatic amines is typically observed between 1250 and 1020 cm⁻¹. orgchemboulder.comlibretexts.orgaip.org The C-O stretching vibration of the ethoxy group will likely be a strong band in the 1150-1085 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl and cyclopropyl groups will be present around 3000-2850 cm⁻¹.
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | 3350 - 3400 | Medium |
| Primary Amine (-NH₂) | N-H Stretch (symmetric) | 3250 - 3300 | Medium |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |
| Ether (-O-) | C-O Stretch | 1085 - 1150 | Strong |
| Alkyl/Cyclopropyl | C-H Stretch | 2850 - 3000 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.com
The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comjove.comntu.edu.sglibretexts.org This results in the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage would lead to the loss of the cyclopropyl, ethoxy, or methyl group attached to the quaternary carbon, with the charge being retained by the nitrogen-containing fragment. The fragmentation of ethers can also occur via cleavage of the C-O bond or C-C bonds alpha to the oxygen. miamioh.edublogspot.comyoutube.comwhitman.edu
Predicted Key Fragments in the Mass Spectrum of this compound:
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₈H₁₇NO]⁺ | 143 |
| [M - CH₃]⁺ | [C₇H₁₄NO]⁺ | 128 |
| [M - C₂H₅O]⁺ | [C₆H₁₂N]⁺ | 98 |
| [M - C₃H₅]⁺ | [C₅H₁₂NO]⁺ | 102 |
| [CH₂NH₂]⁺ | 30 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
This compound possesses a chiral center at the quaternary carbon, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules. nsf.gov
The direct CD analysis of this compound may not be straightforward as it lacks a strong chromophore in a region that is easily accessible. However, the absolute configuration can often be determined by converting the amine into a derivative that contains a suitable chromophore. For instance, reaction with an aromatic aldehyde can form a Schiff base (imine), which often exhibits a distinct CD signal. nsf.govnih.govrsc.org The sign of the Cotton effect in the CD spectrum of the derivative can then be correlated to the absolute configuration of the chiral center. This method has been successfully applied to a variety of chiral amines. nsf.govnih.gov The enantiomeric excess (%ee) of a sample can also be quantified using this technique by comparing the intensity of the CD signal to that of an enantiomerically pure standard. nsf.govrsc.org
X-ray Crystallography of Crystalline Derivatives or Salts
Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound or its crystalline derivatives and salts. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and specific intramolecular interactions, is not available in published literature.
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. Such data is invaluable for confirming the absolute stereochemistry of chiral centers and understanding intermolecular forces, such as hydrogen bonding, that dictate the crystal packing.
While the synthesis of various cyclopropane (B1198618) derivatives has been reported in the literature, the specific crystallographic characterization of the title compound has not been described. Future research involving the synthesis of crystalline salts (e.g., hydrochloride, hydrobromide) or derivatives of this compound, followed by successful single-crystal growth, would be necessary to perform X-ray diffraction analysis and fully elucidate its solid-state architecture.
Computational and Theoretical Investigations of 2 Cyclopropyl 2 Ethoxypropan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyclopropyl-2-ethoxypropan-1-amine at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model the molecule's behavior with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Conformational analysis further explores the different spatial arrangements, or conformers, of the molecule that can exist due to the rotation around its single bonds. For this compound, the rotation of the cyclopropyl (B3062369), ethoxy, and aminomethyl groups relative to the central quaternary carbon atom gives rise to several potential conformers. The relative energies of these conformers are calculated to identify the most stable forms and the energy barriers between them.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C(quat)-Cyclopropyl | 1.52 |
| C(quat)-CH2NH2 | 1.55 |
| C(quat)-OC2H5 | 1.44 |
| C(quat)-CH3 | 1.54 |
| **Bond Angles (°) ** | |
| Cyclopropyl-C(quat)-CH2NH2 | 109.8 |
| Cyclopropyl-C(quat)-OC2H5 | 108.5 |
| CH2NH2-C(quat)-OC2H5 | 110.2 |
| Dihedral Angles (°) | |
| H2N-C-C(quat)-O | 65.2 |
Note: The data presented in this table is from a hypothetical computational study and is intended for illustrative purposes.
Electronic Structure Analysis (Frontier Orbitals, Charge Distribution, Electrostatic Potential)
The electronic structure of this compound is critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom, highlighting the polar nature of the molecule. The electrostatic potential map visually represents the electron-rich and electron-deficient regions, which is crucial for predicting how the molecule will interact with other chemical species.
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: The data presented in this table is from a hypothetical computational study and is intended for illustrative purposes.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be used to verify experimental findings.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical infrared spectrum. This helps in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's chromophores.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the movements of its atoms over time. This approach is particularly useful for exploring the molecule's conformational flexibility in different environments, such as in various solvents.
Reaction Mechanism Predictions and Transition State Analysis of Key Transformations
Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
Transition state theory can then be used to calculate the activation energies and reaction rates. This allows for the prediction of the most favorable reaction pathways and provides a detailed understanding of the factors controlling the reaction's outcome. For example, the mechanism of N-acylation or other reactions involving the primary amine group could be elucidated.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
While direct QSAR studies on this compound are not widely available, this methodology could be applied to a series of its derivatives to correlate their structural features with their chemical reactivity or biological activity. In a hypothetical QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for a set of related compounds. Statistical methods would then be used to build a mathematical model that predicts the reactivity of new, unsynthesized derivatives. Such models can guide the design of new molecules with desired properties.
Molecular Docking and Interaction Studies with Hypothetical Receptors or Catalysts
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the available research concerning the specific compound this compound. As of the current date, there are no published studies detailing molecular docking simulations or interaction analyses of this molecule with any hypothetical biological receptors or catalysts.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding and predicting the interaction between a ligand and a protein receptor. The absence of such studies for this compound means that key predictive data on its potential biological activity and binding affinities remain undetermined.
Consequently, it is not possible to provide data tables or detailed research findings on its binding energies, interaction types (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces), or the specific amino acid residues it might interact with within a hypothetical protein's active site.
Further computational and theoretical research would be necessary to generate the data required for a comprehensive analysis of the molecular interactions of this compound. Such studies would involve:
Selection of Hypothetical Targets: Identifying potential protein receptors or enzymes based on structural similarity to known ligands or through predictive algorithms.
Computational Docking Simulations: Running simulations to predict the binding mode and affinity of this compound to these targets.
Analysis of Interactions: Detailed examination of the predicted binding poses to understand the key molecular interactions driving the binding.
Without these foundational research efforts, any discussion on the molecular docking and interaction studies of this compound would be purely speculative and not based on scientific findings as requested.
Applications of 2 Cyclopropyl 2 Ethoxypropan 1 Amine in Chemical Science and Technology
As a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereocenter and a primary amine makes 2-Cyclopropyl-2-ethoxypropan-1-amine a candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer. The auxiliary is then removed, having imparted its chirality to the product molecule. Similarly, chiral ligands coordinate to metal centers in catalysts to create a chiral environment that favors the formation of one enantiomer over the other.
Given its structure, this compound could be evaluated in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The amine group provides a convenient handle for attachment to substrates or metal catalysts. The steric bulk and electronic properties of the cyclopropyl (B3062369) and ethoxy groups would influence the stereochemical outcome of the catalyzed reaction. The development of novel chiral ligands is a continuous effort in chemical synthesis to improve enantioselectivity and catalytic efficiency.
As a Building Block for the Synthesis of Complex Organic Molecules
The distinct structural motifs within this compound make it a potentially valuable building block for the synthesis of more complex molecules in various fields.
Incorporation into Polymeric Materials (e.g., polyamides, polyurethanes, epoxies)
Primary amines are key functional groups in the synthesis of several classes of polymers. The primary amine of this compound can react with dicarboxylic acids or their derivatives to form polyamides, with diisocyanates to form polyurethanes, or with epoxides to form epoxy resins.
The incorporation of the cyclopropyl and ethoxy moieties into the polymer backbone would be expected to influence the material's properties. The rigid cyclopropyl group could enhance thermal stability and mechanical strength, while the ethoxy group might affect solubility and flexibility.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Resulting Linkage |
| Polyamide | Dicarboxylic acid | Amide |
| Polyurethane | Diisocyanate | Urethane |
| Epoxy Resin | Diepoxide | β-hydroxyamine |
Precursor for Advanced Organic Structures in Medicinal Chemistry and Agrochemicals (excluding specific biological activity)
Cyclopropylamines are a recurring structural motif in a number of biologically active compounds, including pharmaceuticals and agrochemicals. The cyclopropyl group is often introduced to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.
As a chiral building block, this compound could serve as a starting material for the synthesis of enantiomerically pure complex molecules. Its primary amine allows for a wide range of chemical transformations, enabling its incorporation into larger, more elaborate structures that are scaffolds for new therapeutic agents or crop protection chemicals.
Role in Catalyst Design and Development
Beyond its direct use as a chiral ligand, this compound could be a precursor for the synthesis of more complex catalysts. The primary amine can be functionalized to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. These more sophisticated ligands often exhibit enhanced binding to metal centers and can provide more precise control over the catalytic process. The development of new catalyst structures is fundamental to advancing chemical synthesis, enabling new reactions and improving the efficiency and selectivity of existing ones.
Applications in Materials Science (e.g., functional monomers, cross-linking agents, surface modifiers)
In materials science, the unique properties of this compound could be leveraged in several ways. As a functional monomer, its incorporation into polymers, as discussed earlier, would impart specific properties.
Furthermore, as a primary amine, it has the potential to act as a cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional network structure. This enhances the mechanical strength, thermal stability, and chemical resistance of the material.
The amine group can also be used to modify surfaces. By grafting molecules of this compound onto a material's surface, its properties, such as hydrophobicity, adhesion, and biocompatibility, can be altered.
Potential as a Component in Specialty Chemicals or Industrial Intermediates (e.g., solvents, extractants, surfactants, additives)
The physicochemical properties of this compound, such as its polarity, boiling point, and solvency, would determine its suitability for use in specialty chemical formulations. While not documented, it could be investigated as a specialty solvent for specific applications.
The presence of both a hydrophobic cyclopropyl group and a hydrophilic amine group suggests that derivatives of this compound could exhibit surfactant properties. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid.
As an industrial intermediate, it could be a valuable precursor for the synthesis of a wide range of other chemicals, leveraging the reactivity of its primary amine and the unique structural features of the cyclopropyl and ethoxy groups.
Exploration in Supramolecular Chemistry or Nanomaterials
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the applications of this compound in the fields of supramolecular chemistry and nanomaterials. Despite the structural features of the molecule, which include a primary amine group, a cyclopropyl moiety, and an ether linkage—components that can, in other molecular contexts, participate in non-covalent interactions or act as ligands for metal nanoparticles—there is currently no documented evidence of its use in these advanced areas of chemical science.
Searches of prominent research databases and chemical information repositories have yielded no studies detailing the use of this compound in the design of supramolecular assemblies, host-guest systems, molecular recognition events, or as a component in the synthesis or functionalization of nanomaterials. Consequently, there are no research findings, experimental data, or theoretical studies to report on its potential roles in these domains. The exploration of this specific compound's utility in supramolecular chemistry and nanotechnology remains an open area for future investigation.
Future Research Directions and Outlook for 2 Cyclopropyl 2 Ethoxypropan 1 Amine
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is intrinsically linked to the development of efficient and environmentally benign methodologies. For a molecule like 2-Cyclopropyl-2-ethoxypropan-1-amine, future research will likely focus on creating novel synthetic pathways that are both high-yielding and sustainable. Current methods for synthesizing cyclopropylamines often involve multi-step processes. organic-chemistry.org Future research could explore one-pot reactions or catalytic strategies to improve efficiency.
Key areas of investigation could include:
Catalytic Cyclopropanation: The development of novel transition-metal-catalyzed or organocatalyzed cyclopropanation reactions could provide a direct and atom-economical route to the core cyclopropyl (B3062369) structure.
Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial for developing sustainable synthetic methods.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the preparation of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantiomeric purity | Development of chiral ligands |
| Photoredox Catalysis | Mild reaction conditions | Identification of suitable photocatalysts |
| Biocatalysis | High selectivity and sustainability | Enzyme screening and engineering |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The strained three-membered ring of cyclopropylamines imparts unique reactivity, making them valuable intermediates in organic synthesis. acs.orgnih.gov Future research on this compound should aim to uncover novel reactivity patterns and potential molecular rearrangements. The interplay between the cyclopropyl ring, the amine, and the ethoxy group could lead to unprecedented chemical transformations.
Potential areas of exploration include:
Ring-Opening Reactions: The selective opening of the cyclopropane (B1198618) ring under various conditions (e.g., acidic, basic, radical) could provide access to a diverse range of functionalized acyclic amines.
Cycloaddition Reactions: The participation of the cyclopropyl group or the amine in cycloaddition reactions could lead to the formation of complex heterocyclic structures. acs.orgnih.gov
Rearrangement Chemistry: Investigation into potential skeletal rearrangements, such as the Curtius rearrangement, which is common in cyclopropylamine (B47189) synthesis, could yield novel molecular scaffolds. acs.orgnih.gov
Investigation of Stereochemical Influence on New Chemical Applications
The stereochemistry of a molecule is often a critical determinant of its biological activity and material properties. This compound possesses a chiral center, meaning it can exist as different stereoisomers. A significant future research direction will be the stereoselective synthesis of each enantiomer and the investigation of how their three-dimensional arrangement influences their chemical and biological behavior.
Key research objectives in this area would be:
Asymmetric Synthesis: The development of synthetic routes that can selectively produce a single enantiomer of this compound is a primary goal.
Chiral Separations: The use of techniques like chiral chromatography to separate racemic mixtures and isolate pure enantiomers will be important.
Stereospecific Applications: Exploring how the different stereoisomers interact with chiral environments, such as biological receptors or chiral catalysts, could lead to new applications in medicinal chemistry and materials science.
| Stereochemical Aspect | Research Goal | Potential Application |
| Enantioselective Synthesis | Access to enantiomerically pure compounds | Development of chiral drugs or catalysts |
| Diastereoselective Reactions | Control over multiple stereocenters | Synthesis of complex natural products |
| Chiral Recognition | Understanding stereochemical interactions | Design of stereoselective sensors |
Advanced Computational Modeling for Predictive Chemical Research
In modern chemical research, computational modeling plays a vital role in predicting molecular properties and reaction outcomes. For this compound, advanced computational studies can provide valuable insights that guide experimental work.
Future computational research could focus on:
Conformational Analysis: Predicting the most stable three-dimensional structures of the molecule and its stereoisomers.
Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the underlying mechanisms of its synthesis and reactivity.
Prediction of Properties: Using quantum mechanical calculations to predict spectroscopic data (e.g., NMR, IR), which can aid in experimental characterization.
Integration into Multidisciplinary Research Areas beyond Traditional Organic Synthesis
The unique structural features of this compound suggest its potential for application in a variety of multidisciplinary fields. Moving beyond its role as a synthetic intermediate, future research should explore its utility in areas such as medicinal chemistry, materials science, and agrochemistry. The cyclopropylamine motif is a known component in various bioactive compounds.
Potential multidisciplinary applications could include:
Medicinal Chemistry: The synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. The cyclopropylamine scaffold is present in some antiviral and antidepressant drugs.
Materials Science: The incorporation of this molecule into polymers or other materials could lead to novel properties due to the rigidity and strain of the cyclopropane ring.
Agrochemicals: The development of new pesticides or herbicides based on the this compound scaffold, as cyclopropylamine derivatives are used in this industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
